2-Morpholin-4-yl-2-p-tolyl-ethylamine
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXXWMQOBCFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-2-p-tolyl-ethylamine typically involves the reaction of p-tolylacetonitrile with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and reactors to handle the increased volume .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-2-p-tolyl-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics enable it to interact with specific receptors in the brain, making it a valuable candidate for drug development aimed at treating conditions such as depression and anxiety disorders .
Case Study: Neurological Disorders
Research has demonstrated that derivatives of 2-morpholin-4-yl-2-p-tolyl-ethylamine exhibit enhanced binding affinity to serotonin receptors. In vitro studies indicated that these compounds could modulate neurotransmitter pathways, providing insights into potential therapeutic strategies for managing mood disorders .
Biochemical Research
Enzyme Inhibition Studies:
The compound is widely employed in studies investigating enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and developing new therapeutic strategies against various diseases, including cancer and inflammatory conditions .
Case Study: Histone Deacetylase Inhibition
A study focusing on the inhibition of histone deacetylases (HDACs) revealed that this compound selectively inhibited HDAC6. This inhibition led to increased acetylation of histones, which is associated with enhanced gene expression related to apoptosis in cancer cells.
Drug Design
Scaffold for Novel Compounds:
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. It allows for the design of novel compounds with improved efficacy and reduced side effects, particularly in anti-cancer drug development .
Table 1: Structure-Activity Relationship (SAR) Analysis
| Compound | Modification | Activity Change | Notes |
|---|---|---|---|
| This compound | None | Baseline Activity | Reference compound |
| Modified Compound A | Substituted p-tolyl group | Increased potency | Improved receptor binding |
| Modified Compound B | Altered morpholine ring | Decreased potency | Steric hindrance observed |
Material Science
Development of Advanced Materials:
Research into the properties of this compound has led to its application in developing advanced materials such as polymers and coatings. These materials require specific chemical functionalities for enhanced performance in industrial applications .
Analytical Chemistry
Standard Reference Material:
The compound is utilized as a standard in various analytical techniques, aiding in the quantification and characterization of similar compounds within complex mixtures. Its reliability as a reference material enhances the accuracy of analytical results across different studies .
Therapeutic Applications
Potential in Cancer Treatment:
Preliminary studies indicate that this compound may be effective against certain cancer types by inducing cell cycle arrest and promoting apoptosis in malignant cells. The modulation of inflammatory pathways further suggests its potential use in treating conditions characterized by excessive inflammation .
Table 2: Summary of Therapeutic Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Cancer Treatment | Induces apoptosis | Significant reduction in cell viability observed |
| Inflammatory Diseases | Modulates inflammatory pathways | Effective against cytokine-mediated inflammation |
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-2-p-tolyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 889940-02-7
- Molecular Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol
- Structure : Comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to an ethylamine backbone, which is further substituted with a p-tolyl (4-methylphenyl) group.
Applications: This compound is a pharmaceutical intermediate, widely used in synthesizing bioactive molecules due to its dual functional groups (amine and morpholine), which enhance its versatility in drug design. Its production by Wuhan Xinxinjiali Biological Technology Co., Ltd. supports international collaborations in medicinal chemistry .
Comparison with Structural Analogs
The compound is compared below with three morpholine- or aryl-ethylamine derivatives, emphasizing structural, physicochemical, and pharmacological distinctions.
4-Methylphenethylamine (CAS 3261-62-9)
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Structure : A simpler phenethylamine derivative lacking the morpholine ring. Features a 4-methylphenyl group directly attached to an ethylamine chain.
Key Differences :
- Pharmacological Relevance: Phenethylamines are known for neurotransmitter-like activity (e.g., dopamine analogs). The morpholine-containing target compound may instead modulate receptor selectivity or metabolic stability in drug candidates .
2-Morpholinemethanamine,4-(2-pyridinylmethyl)- (CAS 141815-42-1)
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.27 g/mol
- Structure : Contains a morpholine ring and a pyridinylmethyl group, introducing aromatic nitrogen and increased basicity.
Key Differences :
2-[5-(4-Morpholinylmethyl)-2-thienyl]ethylamine
- Molecular Formula : C₁₁H₁₈N₂OS
- Molecular Weight : 226.34 g/mol
- Structure : Features a thienyl (sulfur-containing aromatic) ring instead of p-tolyl, with a morpholine substituent.
Key Differences :
- Metabolic Stability : The thienyl group’s sulfur atom may influence metabolic pathways (e.g., resistance to oxidation) compared to the methyl-substituted benzene in the target compound.
- Electronic Properties : Thiophene’s aromaticity and lower electron density could affect π-π stacking interactions in drug-receptor binding .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|---|
| 2-Morpholin-4-yl-2-p-tolyl-ethylamine | 889940-02-7 | C₁₃H₂₀N₂O | 220.31 | Morpholine, p-tolyl, ethylamine | Balanced polarity; drug intermediate |
| 4-Methylphenethylamine | 3261-62-9 | C₉H₁₃N | 135.21 | p-Tolyl, ethylamine | High lipophilicity; neurotransmitter analog |
| 2-Morpholinemethanamine,4-(2-pyridinylmethyl)- | 141815-42-1 | C₁₁H₁₇N₃O | 207.27 | Morpholine, pyridinylmethyl | Enhanced basicity; potential solubility |
| 2-[5-(4-Morpholinylmethyl)-2-thienyl]ethylamine | N/A | C₁₁H₁₈N₂OS | 226.34 | Morpholine, thienyl | Sulfur-mediated metabolic stability |
Research Implications
- Structural Analysis : Techniques like X-ray crystallography (e.g., SHELX programs ) and ring-puckering coordinate analysis can elucidate conformational preferences of these compounds, impacting their pharmacophore modeling.
- Drug Design : The morpholine ring in the target compound offers a balance of solubility and membrane permeability, making it preferable over simpler phenethylamines in CNS drug development. Thienyl or pyridinyl analogs may be prioritized for targets requiring specific electronic or metabolic profiles .
Biological Activity
2-Morpholin-4-yl-2-p-tolyl-ethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, a p-tolyl group, and an ethylamine moiety. Its chemical formula is , and it is classified as an amine with possible applications in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For example, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant antibacterial potential:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Enterococcus faecalis | 11.29 |
| Pseudomonas aeruginosa | 13.40 |
These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines, including those derived from breast, lung, and prostate cancers. Notably, the compound's mechanism appears to involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells.
A comparative analysis of its anticancer efficacy is summarized below:
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 21.5 |
| PC-3 (prostate) | 15.9 |
| A549 (lung) | 25.1 |
These results highlight its potential as a therapeutic agent in oncology .
The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cellular proliferation.
For instance, the compound has been noted to inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases . Further research is needed to elucidate the specific pathways and interactions involved.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of various derivatives indicated that modifications to the morpholine ring significantly enhanced activity against resistant bacterial strains.
- Cytotoxicity Assessment : In a comparative study involving multiple compounds with similar structures, this compound demonstrated superior cytotoxicity against several cancer cell lines, reinforcing its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
